2,2',3,4,4',5,5',6-Octabromodiphenyl ether

Descripción general

Descripción

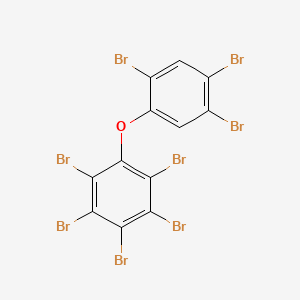

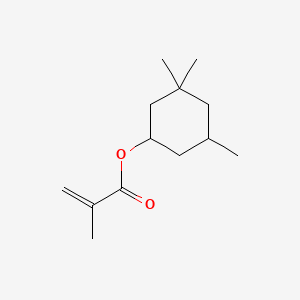

2,2’,3,4,4’,5,5’,6-Octabromodiphenyl ether is a chemical compound with the molecular formula C12H2Br8O and a molecular weight of 801.38 . It is used as a flame retardant in consumer products . It is also an environmental pollutant that may lead to pregnancy failure .

Molecular Structure Analysis

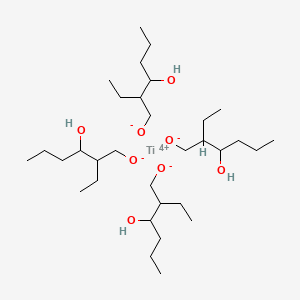

The molecular structure of 2,2’,3,4,4’,5,5’,6-Octabromodiphenyl ether consists of two phenyl rings connected by an ether linkage, with eight bromine atoms attached to the phenyl rings .Physical And Chemical Properties Analysis

2,2’,3,4,4’,5,5’,6-Octabromodiphenyl ether is a solid, white to off-white in color . It has a flash point of -12 °C and should be stored at 2-8°C . It is slightly soluble in chloroform and tetrahydrofuran (THF) . Its density is 2.8±0.1 g/cm3, and it has a boiling point of 526.4±50.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

- Carcasas de equipos eléctricos y electrónicos:

Efectos biológicos y toxicidad

Más allá de sus aplicaciones prácticas, el octaBDE tiene implicaciones biológicas:

- Modulación de la expresión génica:

Preocupaciones ambientales

El octaBDE, como otros PBDE, es un contaminante global, persistente y tóxico. Su uso generalizado ha planteado preocupaciones ambientales y de salud. Los investigadores continúan estudiando sus efectos en los ecosistemas, la vida silvestre y la salud humana.

En resumen, el octaBDE sirve como retardante de llama en equipos eléctricos y tiene implicaciones para la expresión génica y el desarrollo de los tejidos. Sin embargo, su persistencia y potencial toxicidad justifican la investigación continua y la gestión cuidadosa.

Para obtener información más detallada, puede consultar la entrada de ChemSpider para 2,2’,3,4,4’,5,5’,6-Octabromodiphenyl ether (Número CAS: 446255-39-6) . Si tiene alguna otra pregunta o necesita detalles adicionales, no dude en preguntar!

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H225 (highly flammable liquid and vapor), H304 (may be fatal if swallowed and enters airways), H315 (causes skin irritation), H336 (may cause drowsiness or dizziness), and H410 (very toxic to aquatic life with long-lasting effects) . Precautionary measures include avoiding release to the environment and seeking special instructions before use .

Mecanismo De Acción

Target of Action

It is related to pbde 37, which is an organobromine compound used as a flame retardant in consumer products .

Mode of Action

It is known that this compound is used as a flame retardant, suggesting that it interacts with materials to reduce their flammability .

Pharmacokinetics

It’s known that this compound is used in the plastic acrylonitrile butadiene styrene, high impact polystyrene, polybutylene terephthalate, and polyamides, suggesting that it may have low bioavailability due to its incorporation into these materials .

Result of Action

As a flame retardant, its primary effect is likely to reduce the flammability of the materials it is incorporated into .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,3,4,4’,5,5’,6-Octabromodiphenyl ether. For instance, it is used in conjunction with antimony trioxide as a flame retardant . The compound is quite stable in the environment, and it is difficult to degrade . Therefore, the residual amount in the soil increases year by year .

Propiedades

IUPAC Name |

1,2,3,4,5-pentabromo-6-(2,4,5-tribromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br8O/c13-3-1-5(15)6(2-4(3)14)21-12-10(19)8(17)7(16)9(18)11(12)20/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUZOQFRIPIWPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074749 | |

| Record name | 1,2,3,4,5-Pentabromo-6-(2,4,5-tribromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

337513-72-1 | |

| Record name | 2,2',3,4,4',5,5',6-Octabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337513721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,5-Pentabromo-6-(2,4,5-tribromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4',5,5',6-OCTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13NAJ7N8H3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is there interest in synthesizing specific PBDE congeners like BDE-203?

A1: PBDEs, including BDE-203, have become widespread environmental pollutants, accumulating in biota and humans [, ]. Synthesizing pure, authentic reference standards of these congeners is crucial for several reasons:

Q2: What are the potential developmental neurotoxic effects of BDE-203?

A2: Research indicates that neonatal exposure to BDE-203 can lead to developmental neurotoxic effects in mice []. Specifically, exposure to BDE-203 during early life stages has been linked to:

Q3: How does the structure of BDE-203 compare to other PBDEs, and what is the significance?

A3: BDE-203 is an octabrominated diphenyl ether, meaning it possesses eight bromine atoms attached to its diphenyl ether core structure. The specific arrangement of these bromine atoms distinguishes it from other octabrominated congeners, such as BDE-198 and BDE-201 [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![n-[3-(Dipropylamino)phenyl]acetamide](/img/structure/B1584920.png)

![[3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-](/img/structure/B1584927.png)

![Silane, [2-[3(or 4)-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B1584940.png)